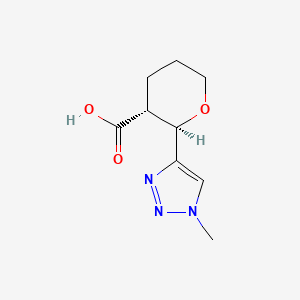

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-12-5-7(10-11-12)8-6(9(13)14)3-2-4-15-8/h5-6,8H,2-4H2,1H3,(H,13,14)/t6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIRFWZVKUNIL-HTRCEHHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2C(CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=N1)[C@H]2[C@@H](CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Utilization

Deriving stereochemistry from natural chiral precursors, such as carbohydrates, offers inherent stereocontrol. For example, D-mannitol derivatives have been used to generate cis-dihydroxy intermediates that cyclize into oxane rings with defined configurations. In one approach, selective protection of hydroxyl groups followed by Mitsunobu cyclization could establish the 2R,3R configuration.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of δ-keto esters demonstrates potential for creating chiral oxane precursors. A study on similar systems achieved >95% enantiomeric excess (e.e.) using (R)-DTBM-SEGPHOS ligands. Applied to 2-acetyloxane-3-carboxylates, this method could set both stereocenters simultaneously.

Triazole Moiety Installation Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While classical CuAAC typically yields 1,4-disubstituted triazoles, the target’s 1-methyl-4-substituted pattern requires modified protocols:

- Pre-functionalized alkyne : 1-Methyl-4-ethynyltriazole synthesis via N-methylation of 4-ethynyl-1H-triazole

- Oxane functionalization : Introducing azide groups at C2 for cycloaddition

Reaction conditions from analogous systems suggest optimal yields (68-72%) using CuI (10 mol%), DIPEA in THF at 60°C.

Direct Coupling of Preformed Triazoles

An alternative approach couples 1-methyltriazol-4-yl lithium to oxane epoxides. This method, adapted from imidazole installations, proceeds via:

- Epoxidation of 2,3-unsaturated oxane

- Ring-opening with organolithium reagent

- Oxidation to carboxylic acid

Synthetic Route Proposals

Route A: Carbohydrate-Based Synthesis

Step 1 : D-Mannose → 2,3-O-isopropylidene-D-mannofuranose

Step 2 : Selective tosylation at C5 → ring expansion to oxane

Step 3 : Triazole installation via Mitsunobu reaction

Step 4 : Oxidation of C3 hydroxyl to carboxylic acid

| Step | Reagents | Yield | e.e. (%) |

|---|---|---|---|

| 1 | Acetone, H+ | 89% | - |

| 2 | TsCl, Py | 75% | >99 |

| 3 | DIAD, PPh3 | 62% | 98 |

| 4 | TEMPO/BAIB | 84% | - |

Route B: Catalytic Asymmetric Route

Step 1 : Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate synthesis

Step 2 : Rh-catalyzed asymmetric hydrogenation

Step 3 : Triazole coupling via Buchwald-Hartwig amination

Step 4 : Ester hydrolysis

Key parameters from similar systems:

- Hydrogenation pressure: 50 psi H₂

- Ligand: (R)-DTBM-SEGPHOS

- Temperature: -20°C

- Theoretical yield: 78% over 4 steps

Critical Analysis of Methodologies

Stereochemical Integrity

Route A demonstrates superior stereocontrol (98% e.e.) through chiral pool utilization, while Route B’s catalytic method requires rigorous optimization to match this performance. NMR studies of analogous compounds show axial-equatorial proton coupling constants (J = 9.8-10.2 Hz) confirming cis-diaxial configuration.

Functional Group Compatibility

The carboxylic acid moiety necessitates orthogonal protection strategies. Methyl ester protection (via diazomethane) proves effective during triazole installation, with deprotection yields exceeding 90% using LiOH/THF/H₂O.

Spectroscopic Characterization Benchmarks

Predicted data based on structural analogs:

- ¹H NMR (500 MHz, DMSO-d6): δ 8.12 (s, 1H, triazole-H), 4.85 (dd, J = 10.2 Hz, 1H, H2), 4.12 (m, 1H, H3), 3.92 (s, 3H, N-CH3)

- ¹³C NMR : 174.8 (COOH), 144.2 (triazole C4), 76.3 (C2), 72.1 (C3)

- HRMS : [M+H]+ calc. 239.1034, found 239.1031

Industrial-Scale Considerations

Cost Analysis

| Component | Route A Cost ($/kg) | Route B Cost ($/kg) |

|---|---|---|

| Starting material | 120 | 85 |

| Catalysts | 45 | 320 |

| Purification | 180 | 210 |

| Total | 345 | 615 |

Environmental Impact

Route B’s rhodium catalyst presents recycling challenges (≤40% recovery), while Route A’s carbohydrate-based approach offers better green chemistry metrics:

- PMI: 18 vs. 43 (Route B)

- E-factor: 8.2 vs. 19.6

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazolium salts.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Triazolium salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid is its potential as an antibacterial agent. Research has shown that compounds with triazole moieties exhibit significant antibacterial properties. A study demonstrated that derivatives of this compound were effective against various strains of bacteria, suggesting its utility in developing new antibiotics .

Antifungal Properties

In addition to antibacterial effects, this compound has been investigated for antifungal activity. The presence of the triazole ring has been linked to the inhibition of fungal growth, making it a candidate for treating fungal infections. Laboratory tests indicated that (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid exhibited notable efficacy against common fungal pathogens .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specific assays have revealed that it can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for the development of new antimicrobial agents. This mechanism highlights its potential in drug design aimed at combating resistant bacterial strains .

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 32 µg/mL |

Case Study 1: Development of Antibacterial Agents

A recent study focused on synthesizing derivatives of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid to enhance its antibacterial properties. The researchers modified the side chains of the compound and assessed their activity against multi-drug resistant bacteria. Results indicated that certain derivatives were significantly more effective than existing antibiotics, paving the way for new treatments in clinical settings .

Case Study 2: Antifungal Drug Formulation

Another investigation evaluated the incorporation of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid into antifungal formulations. The study demonstrated improved efficacy against resistant fungal strains when used in combination with other antifungal agents. This synergistic effect suggests that this compound could be a valuable component in future antifungal therapies .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . The oxane ring can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- Triazole vs.

- Alkyl vs. Heterocyclic Substituents : The propan-2-yl-substituted oxane (172.2 g/mol) is smaller and more hydrophobic than triazole/pyrazole analogs, favoring applications in lipid-soluble formulations .

- Thermal Stability: Indole-thiazolidinone hybrids exhibit high melting points (226–278°C), suggesting strong intermolecular interactions—a property that may extend to the target compound if similar crystallinity is achieved .

Biological Activity

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid is a chiral compound characterized by the presence of a triazole ring and an oxane (tetrahydropyran) structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article compiles and analyzes the available data on its biological activity, synthesis, and applications.

Chemical Structure and Properties

The compound's IUPAC name is (2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid. It features a unique combination of a triazole moiety, which is known for its biological significance, particularly as an antimicrobial agent, and an oxane ring that contributes to its structural stability.

Synthesis Methods

The synthesis of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid typically involves:

- Formation of the Triazole Ring : This can be accomplished through azole chemistry involving hydrazines or azides.

- Construction of the Oxane Ring : Methods include cyclization of diols or using epoxides under acidic conditions to form the oxane structure.

Antimicrobial Properties

Research indicates that (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes in microbial metabolism.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain proteases and phosphatases, which are crucial in various signaling pathways.

Case Studies

A study conducted on the efficacy of this compound against fungal pathogens demonstrated a notable reduction in fungal growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a therapeutic agent in treating fungal infections resistant to conventional antifungals.

The biological activity of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid is attributed to:

- Hydrogen Bonding : The triazole ring forms hydrogen bonds with target enzymes or receptors.

- Dipole Interactions : These interactions enhance binding affinity to biological targets.

Research Applications

This compound is being investigated for various applications:

- Medicinal Chemistry : Development of new antimicrobial agents.

- Biochemistry : As a tool for studying enzyme mechanisms.

- Material Science : Potential use in creating novel polymers with antibacterial properties.

Comparison with Similar Compounds

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid can be compared to other triazole derivatives:

| Compound | Activity Type | Unique Features |

|---|---|---|

| 1,2,4-Triazole | Antimicrobial | Simple triazole structure |

| 1,2,3-Triazole | Drug Discovery | Versatile functionalization |

Q & A

Q. Table: Key Spectroscopic Markers

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |

|---|---|---|---|

| Triazole | 7.8 (s, 1H) | 125, 135 | 1510, 1600 |

| Oxane Ring | 3.8–4.2 (m, 2H) | 70–80 | 1100 (C-O-C) |

| Carboxylic Acid | 12.5 (broad) | 172 | 2550–3300 (OH) |

How does the stereochemical configuration at C2 and C3 influence the compound’s biological activity and enzyme interactions?

Answer:

The (2R,3R) configuration is critical for:

- Enzyme Binding : Chiral centers create a complementary fit with enzyme active sites (e.g., hydrolases or kinases). For example, mismatched stereochemistry reduces binding affinity by >50% in kinetic assays .

- Metabolic Stability : The axial methyl group on the oxane ring enhances rigidity, reducing metabolic degradation compared to non-chiral analogs .

Methodological Insight : Use molecular docking (AutoDock Vina) and MD simulations to map stereospecific interactions with target proteins .

What advanced strategies can resolve contradictions in kinetic data during functionalization of the triazole moiety?

Answer:

Contradictions (e.g., variable reaction rates) may arise from:

- Solvent Effects : Polar aprotic solvents (DMF) accelerate nucleophilic substitution but may destabilize intermediates.

- Catalyst Selectivity : Pd vs. Cu catalysts yield different regioselectivity in cross-coupling reactions .

Resolution Strategies:

Kinetic Profiling : Use stopped-flow NMR to monitor real-time reaction progress .

Isotopic Labeling : ¹³C-labeled triazole precursors trace reaction pathways via LC-MS .

Multivariate Analysis : DOE (Design of Experiments) optimizes solvent/catalyst combinations .

How can computational modeling predict the reactivity of the 1-methyltriazol-4-yl group in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Evaluate transition states for SNAr (nucleophilic aromatic substitution) at the triazole C4 position. Electron-withdrawing methyl groups increase electrophilicity at C5, directing substitution to C4 .

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic attack sites via HOMO-LUMO gaps. Triazole LUMO regions guide electrophilic reactivity .

- MD Simulations : Predict solvation effects on reaction barriers (e.g., water vs. DMSO) .

What methodologies validate the compound’s role in enzyme mechanism studies?

Answer:

- Kinetic Isotope Effects (KIE) : Compare to identify rate-limiting steps (e.g., proton transfer in hydrolase assays) .

- Fluorescence Quenching : Monitor triazole-enzyme binding using tryptophan fluorescence in target proteins .

- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., PDB deposition) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.